molecular formula C10H18N2O3 B075491 1,2-Di(morpholin-4-yl)ethanone CAS No. 1440-62-6

1,2-Di(morpholin-4-yl)ethanone

Cat. No. B075491
CAS RN: 1440-62-6
M. Wt: 214.26 g/mol
InChI Key: IZAICEJYASGIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2-Di(morpholin-4-yl)ethanone-related compounds involves various synthetic routes, including microwave-assisted synthesis, Mannich reactions, and Biginelli reactions. Microwave-assisted synthesis offers a rapid and efficient pathway to synthesize mono- and disubstituted derivatives of related compounds with morpholine fragments, demonstrating the utility of advanced synthetic techniques in obtaining these compounds efficiently (Aljohani et al., 2019). Additionally, the Biginelli reaction has been utilized to generate dihydropyrimidinone derivatives containing the morpholine moiety, showcasing the versatility of this synthetic approach in constructing complex heterocycles (Bhat et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 1,2-Di(morpholin-4-yl)ethanone has been elucidated through various spectroscopic and crystallographic techniques. Single crystal X-ray crystallography has confirmed the three-dimensional structure of these compounds, highlighting the typical morpholine fragment adopting a chair conformation and illustrating the importance of intramolecular hydrogen bonding in determining the molecular geometry (Aljohani et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1,2-Di(morpholin-4-yl)ethanone derivatives involves a range of reactions, including Mannich base formation and reactions with Grignard reagents. These reactions not only demonstrate the functional versatility of the morpholine-containing compounds but also their potential utility in further synthetic modifications. For instance, Mannich base formation with 4-hydroxyacetophenone derivatives introduces new functionalities, expanding the chemical diversity of the resulting compounds (Aljohani et al., 2019).

Scientific Research Applications

  • Synthesis of derivatives: 1,2-Di(morpholin-4-yl)ethanone has been used in the synthesis of various compounds, such as 2-Biphenyl-4-yl-1-morpholin-4-ethanethione, which was synthesized using morpholine, sulfur, and 1-biphenyl-4-yl-ethanone under microwave irradiation (Zhang Lin-han, 2010).

  • Photophysical characterization: The compound has also been studied for its photophysical properties. For example, a study described the palladium(II) acetate-catalyzed synthesis of a compound utilizing triazene 1-{4-((E)- morpholin-4-yldiazenyl)phenyl}ethanone and analyzed its absorption and emission spectra (C. Pye, F. Fronczek, R. Isovitsch, 2010).

  • Cancer treatment: 1,2-Di(morpholin-4-yl)ethanone derivatives have been investigated as potential cancer therapeutics. A study identified a new class of protein kinase inhibitor, with a representative compound 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, that targets the DNA-dependent protein kinase and enhances the cytotoxicity of agents inducing DNA double-strand breaks (A. Kashishian et al., 2003).

  • Antibacterial activity: Novel synthesized derivatives of 1,2-Di(morpholin-4-yl)ethanone have been evaluated for their antibacterial properties. A study on newly synthesized pyrazole derivatives reported their antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018).

  • Antioxidant potential: The antioxidant activities of 1,2-Di(morpholin-4-yl)ethanone derivatives have been studied, providing insights into the development of new potential antioxidants (І. Drapak et al., 2019).

Safety And Hazards

The safety and hazards associated with “1,2-Di(morpholin-4-yl)ethanone” are not explicitly mentioned in the retrieved sources. However, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard3.


Future Directions

The future directions for the study of “1,2-Di(morpholin-4-yl)ethanone” are not explicitly mentioned in the retrieved sources. However, morpholine-based compounds have been reported to have potential as lead molecules for drug discovery, particularly in the context of ovarian cancer and HIF-1α inhibition2.


Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited data on “1,2-Di(morpholin-4-yl)ethanone”. For more detailed information, further research and experimental studies would be required.


properties

IUPAC Name

1,2-dimorpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-10(12-3-7-15-8-4-12)9-11-1-5-14-6-2-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAICEJYASGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287649
Record name 1,2-di(morpholin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(morpholin-4-yl)ethanone

CAS RN

1440-62-6
Record name Morpholine, 4-(4-morpholinylacetyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 51936
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-di(morpholin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Di(morpholin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Di(morpholin-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1,2-Di(morpholin-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1,2-Di(morpholin-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1,2-Di(morpholin-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1,2-Di(morpholin-4-yl)ethanone

Citations

For This Compound
2
Citations
AS Sheikh, R Altaf, H Nadeem, MT Khan, B Murtaza - Heliyon, 2023 - cell.com
Heterocyclic amines and acetamide derivatives are known for their chemotherapeutic potential. Hence, in the present study, morpholine was taken as a principal product and novel …
Number of citations: 2 www.cell.com
EN Ulomskiy, DN Lyapustin, EM Mukhin… - Chemistry of …, 2018 - Springer
Nucleophilic substitution of nitro group in 1-alkylazolo[5,1-c][1,2,4]triazin-4(1H)-ones proceeds according to the ANRORC mechanism, involving the opening of azine ring, nucleophilic …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.